molecular formula C19H20ClF3N2O3 B2842355 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)propanamide CAS No. 2034590-82-2

3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)propanamide

Cat. No. B2842355
CAS RN: 2034590-82-2
M. Wt: 416.83
InChI Key: JFMCYEKABQGYFO-UHFFFAOYSA-N
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Description

3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C19H20ClF3N2O3 and its molecular weight is 416.83. The purity is usually 95%.
The exact mass of the compound 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)propanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

β-Oxoanilides in Heterocyclic Synthesis

Researchers have explored the use of similar β-oxoanilides in the synthesis of heterocyclic compounds. These compounds, including those structurally related to the chemical , have been used to produce a range of polyfunctionally substituted pyridine and pyrazole derivatives, indicating their potential in synthetic organic chemistry (Hussein, Harb, & Mousa, 2008).

Development of Neurokinin-1 Receptor Antagonists

Compounds with similar structures have been developed as neurokinin-1 receptor antagonists, demonstrating efficacy in pre-clinical tests relevant to emesis and depression (Harrison et al., 2001).

Antimitotic Agents

Research into antimitotic agents has involved the synthesis and evaluation of isomers of ethyl carbamates structurally related to the compound of interest. These studies contribute to understanding the biological activity of such compounds (Temple & Rener, 1992).

Pharmacokinetics and Metabolism in Preclinical Studies

The pharmacokinetics and metabolism of similar propanamides have been studied in rats, providing insights into their absorption, clearance, distribution, and metabolism, crucial for drug development (Wu et al., 2006).

Synthesis of Naphthyridine Derivatives

The compound has also been investigated in the context of synthesizing naphthyridine derivatives. These derivatives are of interest due to their potential applications in various fields of chemistry (Kobayashi et al., 2009).

Herbicide Development

Research has been conducted on mixtures involving structurally similar compounds for pre-emergence weed control in agriculture (Biljon et al., 1999).

properties

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClF3N2O3/c1-12-9-14(28-2)11-18(27)25(12)8-7-24-17(26)6-4-13-3-5-16(20)15(10-13)19(21,22)23/h3,5,9-11H,4,6-8H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMCYEKABQGYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)CCC2=CC(=C(C=C2)Cl)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)propanamide

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